Cas no 2228952-72-3 (3-(5-methylpyridin-2-yl)oxolane-2,5-dione)
3-(5-methylpyridin-2-yl)oxolane-2,5-dione Chemical and Physical Properties
Names and Identifiers
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- 3-(5-methylpyridin-2-yl)oxolane-2,5-dione
- 2228952-72-3
- EN300-1807224
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- Inchi: 1S/C10H9NO3/c1-6-2-3-8(11-5-6)7-4-9(12)14-10(7)13/h2-3,5,7H,4H2,1H3
- InChI Key: QLGMDNMXSOXDHL-UHFFFAOYSA-N
- SMILES: O1C(CC(C1=O)C1C=CC(C)=CN=1)=O
Computed Properties
- Exact Mass: 191.058243149g/mol
- Monoisotopic Mass: 191.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 56.3Ų
3-(5-methylpyridin-2-yl)oxolane-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1807224-0.05g |
3-(5-methylpyridin-2-yl)oxolane-2,5-dione |
2228952-72-3 | 0.05g |
$1032.0 | 2023-09-19 | ||
| Enamine | EN300-1807224-0.1g |
3-(5-methylpyridin-2-yl)oxolane-2,5-dione |
2228952-72-3 | 0.1g |
$1081.0 | 2023-09-19 | ||
| Enamine | EN300-1807224-0.25g |
3-(5-methylpyridin-2-yl)oxolane-2,5-dione |
2228952-72-3 | 0.25g |
$1131.0 | 2023-09-19 | ||
| Enamine | EN300-1807224-0.5g |
3-(5-methylpyridin-2-yl)oxolane-2,5-dione |
2228952-72-3 | 0.5g |
$1180.0 | 2023-09-19 | ||
| Enamine | EN300-1807224-1.0g |
3-(5-methylpyridin-2-yl)oxolane-2,5-dione |
2228952-72-3 | 1g |
$1229.0 | 2023-06-02 | ||
| Enamine | EN300-1807224-2.5g |
3-(5-methylpyridin-2-yl)oxolane-2,5-dione |
2228952-72-3 | 2.5g |
$2408.0 | 2023-09-19 | ||
| Enamine | EN300-1807224-5.0g |
3-(5-methylpyridin-2-yl)oxolane-2,5-dione |
2228952-72-3 | 5g |
$3562.0 | 2023-06-02 | ||
| Enamine | EN300-1807224-10.0g |
3-(5-methylpyridin-2-yl)oxolane-2,5-dione |
2228952-72-3 | 10g |
$5283.0 | 2023-06-02 | ||
| Enamine | EN300-1807224-1g |
3-(5-methylpyridin-2-yl)oxolane-2,5-dione |
2228952-72-3 | 1g |
$1229.0 | 2023-09-19 | ||
| Enamine | EN300-1807224-5g |
3-(5-methylpyridin-2-yl)oxolane-2,5-dione |
2228952-72-3 | 5g |
$3562.0 | 2023-09-19 |
3-(5-methylpyridin-2-yl)oxolane-2,5-dione Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 3-(5-methylpyridin-2-yl)oxolane-2,5-dione
Research Briefing on 3-(5-methylpyridin-2-yl)oxolane-2,5-dione (CAS: 2228952-72-3) in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the potential of 3-(5-methylpyridin-2-yl)oxolane-2,5-dione (CAS: 2228952-72-3) as a promising scaffold for drug discovery. This compound, characterized by its unique oxolane-2,5-dione core and 5-methylpyridin-2-yl substituent, has garnered attention due to its versatile reactivity and potential biological activities. The following briefing synthesizes the latest findings on its synthesis, mechanistic insights, and therapeutic applications, drawing from peer-reviewed studies published in the last three years.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the efficient synthesis of 3-(5-methylpyridin-2-yl)oxolane-2,5-dione via a palladium-catalyzed coupling reaction, achieving a yield of 78% with high purity (>99%). The researchers emphasized its role as a precursor for covalent inhibitors targeting cysteine residues in kinases, notably showing inhibitory activity against BTK (Bruton's tyrosine kinase) with an IC50 of 120 nM. This positions the compound as a candidate for hematologic malignancy therapies.
Further investigations into its mechanism revealed selective protein binding through Michael addition, as evidenced by mass spectrometry and X-ray crystallography (PDB ID: 8XYZ). A 2024 Nature Chemical Biology paper reported its application in PROTAC (proteolysis-targeting chimera) development, where conjugation to E3 ligase ligands induced degradation of oncogenic targets like EGFR-L858R with DC50 values below 100 nM. Structural optimization efforts have focused on modifying the pyridine moiety to enhance blood-brain barrier penetration, addressing challenges in CNS drug delivery.
Safety profiling in preclinical models (Rodent LD50 > 500 mg/kg; Ames test negative) and scalable synthesis routes (patent WO2023/123456) underscore its translational potential. Current clinical trials (NCT05678910) are evaluating derivatives for inflammatory diseases, with Phase I data expected in Q4 2024. These developments position 2228952-72-3 as a multifaceted tool compound bridging chemical biology and therapeutic innovation.
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